4-cyano-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide

Glucokinase Activator Type 2 Diabetes Enzyme Assay

This thiazol-2-yl benzamide derivative is a uniquely potent, multi-target research tool. It acts as a glucokinase activator (EC50 930 nM) and a high-affinity P2X3 receptor antagonist (IC50 6 nM). Its selective binding to synthetic Aβ40 fibrils (Ki 4.31 nM) versus native plaques (Ki >242 nM) makes it essential for dissecting amyloid aggregation pathways without confounding plaque background. Procure this specific CAS 313662-49-6 compound to ensure reproducible SAR, HTS calibration, and mechanistic studies; generic substitution will yield divergent results.

Molecular Formula C23H15N3OS
Molecular Weight 381.45
CAS No. 313662-49-6
Cat. No. B2697374
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-cyano-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide
CAS313662-49-6
Molecular FormulaC23H15N3OS
Molecular Weight381.45
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C(SC(=N2)NC(=O)C3=CC=C(C=C3)C#N)C4=CC=CC=C4
InChIInChI=1S/C23H15N3OS/c24-15-16-11-13-19(14-12-16)22(27)26-23-25-20(17-7-3-1-4-8-17)21(28-23)18-9-5-2-6-10-18/h1-14H,(H,25,26,27)
InChIKeyQDPDSZPBRKRRBW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

313662-49-6 | 4-Cyano-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide – Procurement Baseline & Core Identity


4-Cyano-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide (CAS: 313662-49-6) is a heterocyclic small molecule belonging to the thiazol-2-yl benzamide chemical class, which is recognized in authoritative biomedical ontologies for its pharmacological role as an enzyme activator [1]. Its structure comprises a central 1,3-thiazole ring substituted at the 4- and 5-positions with phenyl groups, linked via an amide bond to a 4-cyanophenyl moiety. This specific substitution pattern confers distinct physicochemical and biological properties that differentiate it from other thiazol-2-yl benzamide analogs and must be carefully evaluated in procurement and assay design workflows [2].

Why Generic Substitution of 313662-49-6 with Other Thiazol-2-yl Benzamides Is Scientifically Unjustified


Generic substitution within the thiazol-2-yl benzamide class is not advisable due to the profound, quantifiable impact of minor structural modifications on both potency and selectivity. The 4-cyano substituent on the benzamide ring of 313662-49-6 confers a unique electronic and steric profile that directly dictates its specific affinity for biological targets [1]. This is a common characteristic of the class, where even subtle changes to the substitution pattern on the benzamide moiety or the thiazole core can drastically alter the activation or inhibition profile against enzymes like glucokinase [2]. Therefore, simply selecting any commercially available thiazol-2-yl benzamide as a substitute without head-to-head validation against this specific cyano derivative will almost certainly yield divergent and irreproducible experimental results.

Product-Specific Quantitative Differentiation Guide for 4-Cyano-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide


Glucokinase (GK) Activation Potency of 313662-49-6 vs. Class Baseline

The target compound demonstrates a defined potency for activating human glucokinase (GK) in a cell-free biochemical assay. While direct head-to-head data is not available, its reported EC50 value of 930 nM provides a quantitative benchmark against other compounds within the thiazol-2-yl benzamide class reported in peer-reviewed literature, where potent examples show activation folds between 1.48 and 1.83 [1]. This places 313662-49-6 as a moderate potency activator within its class, and its specific EC50 value serves as a critical comparator for structure-activity relationship (SAR) studies [2].

Glucokinase Activator Type 2 Diabetes Enzyme Assay

Differential Interaction of 313662-49-6 with Beta-Amyloid Pathology

This compound exhibits a unique dual interaction profile with Alzheimer's disease pathology targets, showing high affinity for synthetic amyloid-beta (Aβ40) fibrils (Ki = 4.31 nM) but negligible binding to native beta-amyloid plaques in human brain tissue (Ki > 242 nM) [1]. This differential binding behavior stands in stark contrast to other thiazole-based amyloid imaging agents, such as Thioflavin-T, which bind robustly to both synthetic fibrils and human plaques. This specific property profile is a distinct and quantifiable differentiator for research applications [2].

Alzheimers Disease Amyloid-beta Plaque Binding

P2X3 Receptor Antagonism: Potency of 313662-49-6 in a Cellular Functional Assay

The compound functions as a potent antagonist of the human P2X3 receptor, a validated target for pain and inflammatory disorders, in a cell-based functional assay [1]. While the exact IC50 value for this compound is reported as 6 nM in the BindingDB database, this potency is comparable to other potent P2X3 antagonists like A-317491 (Ki = 22 nM for hP2X3) and reference compounds in the patent literature showing IC50 values of 8 nM in the same assay system [2]. This quantitative data places 313662-49-6 within the high-potency range of its class for this specific target.

P2X3 Antagonist Pain Ion Channel

Procurement-Driven Application Scenarios for 4-Cyano-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide (313662-49-6)


Scenario 1: In Vitro Glucokinase (GK) Activator Screening and Lead Optimization

Procure this compound as a defined-potency reference tool for in vitro glucokinase activation assays. Its documented EC50 of 930 nM in a human recombinant enzyme assay [1] provides a quantitative benchmark against which to measure the potency of novel analogs. This application is ideal for academic labs and biotech companies conducting structure-activity relationship (SAR) studies to optimize next-generation GK activators for type 2 diabetes research.

Scenario 2: Selective Probe for Synthetic Amyloid-Beta Fibrillogenesis Studies

Procure this compound for its unique and highly specific interaction profile with amyloid-beta species. The stark contrast between its high affinity for synthetic Aβ40 fibrils (Ki = 4.31 nM) and negligible binding to native human plaques (Ki > 242 nM) [2] makes it a unique chemical probe. It is best applied in mechanistic studies to dissect the pathways of in vitro Aβ aggregation and to screen for aggregation inhibitors, without the confounding background signal from mature plaque structures.

Scenario 3: High-Potency Reference Standard for P2X3 Receptor Antagonist Assays

Procure this compound as a high-potency positive control for cell-based assays measuring P2X3 receptor function. Its IC50 of 6 nM in a human P2X3-expressing cellular calcium flux assay [3] validates its use as a calibration standard for high-throughput screening (HTS) campaigns and for confirming target engagement in pain and inflammation research programs. This application ensures assay robustness and data comparability across different experimental runs.

Quote Request

Request a Quote for 4-cyano-N-(4,5-diphenyl-1,3-thiazol-2-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.